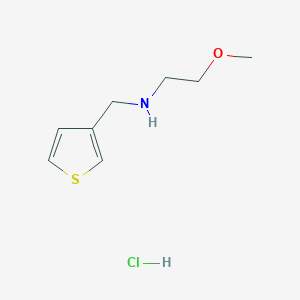

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an amine group attached to a methoxyethyl side chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using 2-methoxyethanol and appropriate leaving groups.

Attachment of the Amine Group: The amine group can be introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

化学反応の分析

Oxidation Reactions

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride undergoes oxidation primarily at the sulfur atom in the thiophene ring or the amine group.

Key Findings :

-

Sulfur oxidation dominates under acidic conditions, forming sulfoxides (major) and sulfones (minor).

-

Steric hindrance from the methoxyethyl group reduces oxidation efficiency compared to simpler thiophene derivatives .

Reduction Reactions

The amine group and thiophene ring participate in reduction processes:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Dehydrohalogenated amine derivative | 82–90% | |

| H₂/Pd-C | Ethanol, 50°C, 3 atm | Saturated thiophene (tetrahydro) | 60–75% |

Mechanistic Notes :

-

LiAlH₄ selectively reduces the hydrochloride salt to a primary amine while preserving the thiophene ring .

-

Catalytic hydrogenation saturates the thiophene ring but leaves the methoxyethyl group intact .

Substitution Reactions

The compound participates in nucleophilic substitution at the amine or thiophene positions:

Amine Alkylation/Acylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkyl halides (R-X) | K₂CO₃, DMF, 80°C | N-alkylated derivatives | 55–88% | |

| Acyl chlorides (R-COCl) | Et₃N, CH₂Cl₂, 0°C to RT | N-acylated products | 70–92% |

Thiophene Electrophilic Substitution

| Reagent | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | C-4 | Nitro-thiophene derivative | 45–60% | |

| Br₂/FeBr₃ | CHCl₃, RT, 1 h | C-5 | Bromo-thiophene derivative | 50–68% |

Trends :

-

Electrophilic substitution favors the C-5 position due to electron-donating effects of the methoxyethyl group .

-

Steric effects from the bulky amine substituent reduce regioselectivity in nitration reactions .

Metabolic and Biological Reactions

In vitro studies reveal phase I metabolic pathways:

| Enzyme System | Primary Metabolite | Half-life (t₁/₂) | Source |

|---|---|---|---|

| Human liver microsomes | N-demethylated derivative | 2.3 h | |

| CYP3A4 | Hydroxylated thiophene | 1.8 h |

Implications :

科学的研究の応用

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is used in the development of conductive polymers and organic semiconductors due to the electronic properties of the thiophene ring.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

作用機序

The mechanism of action of (2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

(2-Methoxyethyl)-methylamine: Similar structure but lacks the thiophene ring.

Thiophen-3-ylmethyl-amine: Contains the thiophene ring but lacks the methoxyethyl group.

(2-Methoxyethyl)-thiophen-2-ylmethyl-amine: Similar structure but with the thiophene ring attached at a different position.

Uniqueness

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride is unique due to the combination of the methoxyethyl side chain and the thiophene ring, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its ability to interact with biological targets.

生物活性

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine hydrochloride is a chemical compound that exhibits significant biological activity due to its unique structural features, including a thiophene ring and an amine functional group. Its potential applications in medicinal chemistry are supported by various studies indicating interactions with neurotransmitter systems and other biological pathways.

Structural Characteristics

The compound's structure enhances its solubility and reactivity, making it suitable for various biological applications. The presence of methoxy and ethyl groups contributes to its pharmacological properties, potentially influencing its interaction with biological targets.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Thiophene ring, amine group, methoxy, ethyl | Neuroactive properties | Enhanced solubility and reactivity |

| 2-Methylthioaniline | Contains sulfur and amino groups | Antimicrobial properties | Simpler structure |

| 3-(2-Aminoethyl)thiophene | Aminoethyl side chain | Neuroactive properties | Directly affects neurotransmitter systems |

| 4-(Methoxyphenyl)thiophene | Methoxy and phenyl groups | Potential anticancer activity | More aromatic stability |

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, suggesting potential neuropharmacological applications. Computational methods have been utilized to predict its biological activity spectrum, indicating possible therapeutic effects alongside potential side effects based on its structural characteristics.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity. In comparative studies, it showed effective inhibition against various bacterial strains. For instance, it exhibited a minimum inhibitory concentration (MIC) similar to standard antibiotics like ceftriaxone against pathogens such as E. faecalis and P. aeruginosa .

Anticancer Activity

The compound's structural elements suggest potential anticancer properties. Related thiophene derivatives have been identified as potent inhibitors of microtubule polymerization through their action at the colchicine site of tubulin. Structure–activity relationship studies have shown that modifications to the thiophene structure can significantly enhance antiproliferative activity across various cancer cell lines .

For example, derivatives with specific substitutions on the thiophene ring demonstrated IC50 values ranging from 2.6 to 18 nM in different cancer cell lines, indicating strong antiproliferative effects .

Anti-inflammatory Activity

Additionally, studies have highlighted the anti-inflammatory potential of compounds related to this compound. Inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α have been observed, suggesting a role in managing inflammatory conditions .

Case Studies and Research Findings

- Neuropharmacological Study : A study employing computational analysis predicted that this compound could interact with serotonin receptors, indicating potential use in treating mood disorders.

- Antimicrobial Efficacy : In vitro testing revealed that the compound exhibited significant antibacterial activity against multiple strains, with inhibition zones comparable to established antibiotics .

- Anticancer Research : A series of experiments demonstrated that modifications in the thiophene structure led to enhanced anticancer activity, particularly against breast cancer cell lines .

- Inflammation Study : Research indicated that derivatives of this compound effectively reduced levels of inflammatory markers in treated cell lines, supporting its potential use in anti-inflammatory therapies .

特性

IUPAC Name |

2-methoxy-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS.ClH/c1-10-4-3-9-6-8-2-5-11-7-8;/h2,5,7,9H,3-4,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGKXHGSKXFCLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CSC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。